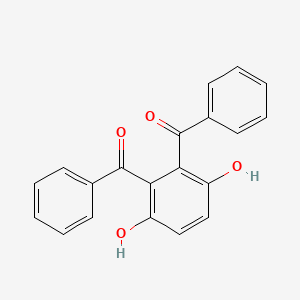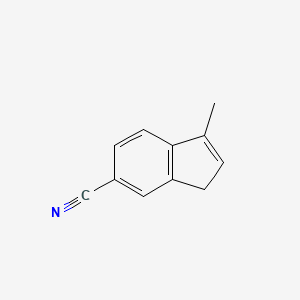
3-Methyl-1H-indene-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1H-indene-6-carbonitrile: is an organic compound that belongs to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The addition of a methyl group at the 3-position and a nitrile group at the 6-position makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indene-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylindene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1H-indene-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3-methyl-1H-indene-6-carboxylic acid.
Reduction: Formation of 3-methyl-1H-indene-6-amine.
Substitution: Formation of various substituted indene derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Methyl-1H-indene-6-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in multicomponent reactions to create diverse chemical libraries.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new pharmaceuticals.
Medicine: In medicinal chemistry, this compound derivatives are being investigated for their therapeutic potential. They may serve as lead compounds for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1H-indene-6-carbonitrile and its derivatives involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
1H-Indene-3-carbonitrile: Lacks the methyl group at the 3-position.
3-Methyl-1H-indene: Lacks the nitrile group at the 6-position.
1H-Indene-6-carbonitrile: Lacks the methyl group at the 3-position.
Uniqueness: 3-Methyl-1H-indene-6-carbonitrile’s combination of a methyl group at the 3-position and a nitrile group at the 6-position makes it unique. This structural arrangement provides distinct chemical reactivity and potential biological activities compared to its similar compounds.
Propriétés
Numéro CAS |
119999-26-7 |
|---|---|
Formule moléculaire |
C11H9N |
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
1-methyl-3H-indene-5-carbonitrile |
InChI |
InChI=1S/C11H9N/c1-8-2-4-10-6-9(7-12)3-5-11(8)10/h2-3,5-6H,4H2,1H3 |
Clé InChI |
LWHPTTGLGWDWHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2=C1C=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


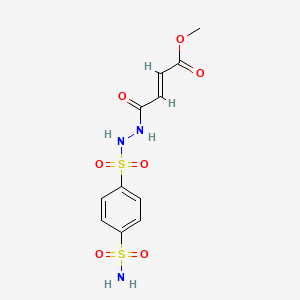
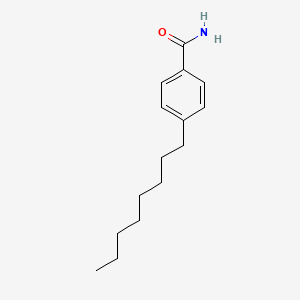

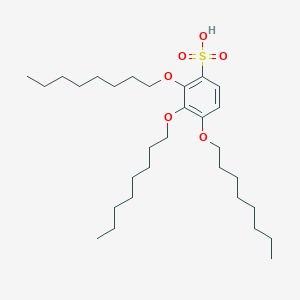
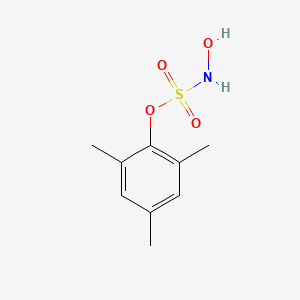

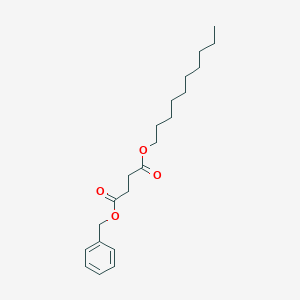
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)

![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
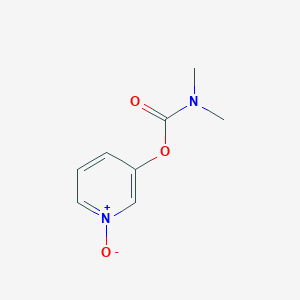
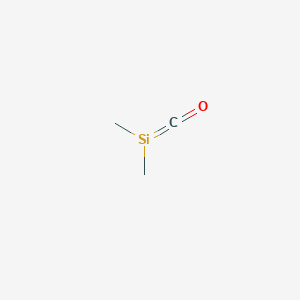
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
